molecular formula C21H20N4O B14173126 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole CAS No. 848764-06-7

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B14173126
CAS No.: 848764-06-7
M. Wt: 344.4 g/mol
InChI Key: LVQANJPLDBHCHT-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole is a complex heterocyclic compound that features both isoquinoline and indole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the ethoxy group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an iminium intermediate with a suitable nucleophile under controlled conditions. The reaction conditions often include the use of organic solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, modulating signaling pathways and cellular responses. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole is unique due to its combined structural features of isoquinoline and indole, along with the ethoxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

848764-06-7

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C21H20N4O/c1-2-26-16-7-8-18-17(11-16)19-20(24-18)21(23-13-22-19)25-10-9-14-5-3-4-6-15(14)12-25/h3-8,11,13,24H,2,9-10,12H2,1H3

InChI Key

LVQANJPLDBHCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCC5=CC=CC=C5C4

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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